molecular formula C12H18ClNO B3078298 N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride CAS No. 1050214-65-7

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride

Cat. No. B3078298
CAS RN: 1050214-65-7
M. Wt: 227.73 g/mol
InChI Key: UJGLNIBFFSGXBQ-UHFFFAOYSA-N
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Description

“N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1050214-65-7. Its molecular weight is 227.73 . The compound is a salt, with hydrochloride (HCl) being the counterion .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10 (12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a salt with hydrochloride as the counterion .

Scientific Research Applications

  • Dopamine Blocking and Hypotensive Agent : 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, a related compound, has been synthesized and found effective as a dopamine antagonist, impacting the hypotensive effect of dopamine. It was observed to have a significant effect in the atropinized and phenoxybenzamine-treated dog model (Jarboe et al., 1978).

  • Cardiovascular Action : cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides, structurally similar to the queried compound, show transient hypotensive effects and act as antagonists of dopamine-induced vasodepression in animal models (Teller & Jarboe, 1982).

  • Neuroprotective Effects : Compounds such as LY042826 and LY393615, which are related to N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, have demonstrated significant neuroprotective effects against ischemia-induced brain injury in animal models. These findings suggest their potential as anti-ischemic agents (Hicks et al., 2000).

  • Cytotoxic Activity in Cancer Cells : N,N'-bis(2-hydroxybenzyl)-ethylenediamine dihydrochlorides and related compounds have shown cytotoxic activity against various cancer cell lines, indicating their potential for development into therapeutic agents (Musa, Badisa, & Latinwo, 2014).

  • Toxicokinetic Studies : Studies on NBOMe derivatives, which have structural similarities, provide insights into their metabolism and toxicological profiles. These studies are crucial for understanding drug-drug interactions and evaluating toxicological screening procedures (Richter et al., 2019).

  • Receptor Interaction Profiles : Investigation into the receptor binding profiles of NBOMe drugs and their effects on serotonergic and adrenergic receptors suggest strong hallucinogenic effects and potential stimulant properties (Rickli et al., 2015).

  • Pharmacokinetics and Drug Interaction Studies : Research on compounds like PF-04971729, a selective inhibitor of the sodium-dependent glucose cotransporter 2, sheds light on their pharmacokinetics and interaction with other drugs. Such studies help predict human pharmacokinetics and potential therapeutic effects (Kalgutkar et al., 2011).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGLNIBFFSGXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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